molecular formula C16H20BrF4NO2 B13332523 (2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester

(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester

Cat. No.: B13332523
M. Wt: 414.23 g/mol
InChI Key: ZFUJLPRXMMHUGN-STQMWFEESA-N
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Description

Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a trifluoroethyl group, and a fluoro-methylpentanoate moiety

Preparation Methods

The synthesis of Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bromophenyl and trifluoroethyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoroethyl groups play a crucial role in binding to these targets, while the fluoro-methylpentanoate moiety may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20BrF4NO2

Molecular Weight

414.23 g/mol

IUPAC Name

ethyl (2S)-2-[[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoate

InChI

InChI=1S/C16H20BrF4NO2/c1-4-24-14(23)12(9-15(2,3)18)22-13(16(19,20)21)10-5-7-11(17)8-6-10/h5-8,12-13,22H,4,9H2,1-3H3/t12-,13-/m0/s1

InChI Key

ZFUJLPRXMMHUGN-STQMWFEESA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)(C)F)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F

Canonical SMILES

CCOC(=O)C(CC(C)(C)F)NC(C1=CC=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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